molecular formula C15H16N2OS B6623155 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine

2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine

Cat. No. B6623155
M. Wt: 272.4 g/mol
InChI Key: UWKGLAYCWRRWCA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine in lab experiments is its relatively low toxicity. However, one limitation is that the compound can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine. One area of interest is in the development of new anti-cancer therapies based on the compound. Another potential direction is in the study of the compound's neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of the compound, which may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine can be achieved through a variety of methods. One common approach involves the reaction of 2,6-dimethylpyrazine with 4-methoxy-3-methylthiophenol in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in high yield.

Scientific Research Applications

The potential scientific research applications of 2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine are numerous. One area of interest is in the study of cancer biology. This compound has been found to have anti-proliferative effects on a range of cancer cell lines, suggesting that it may have potential as a therapeutic agent.

properties

IUPAC Name

2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-9-16-10-13(17-11)6-4-12-5-7-14(18-2)15(8-12)19-3/h4-10H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKGLAYCWRRWCA-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C=CC2=CC(=C(C=C2)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC(=N1)/C=C/C2=CC(=C(C=C2)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.